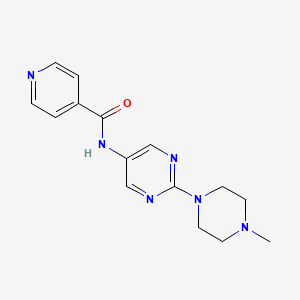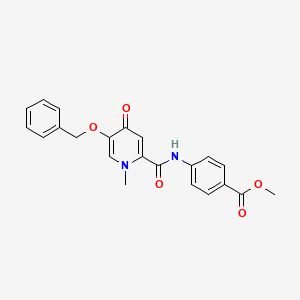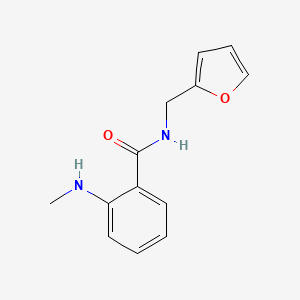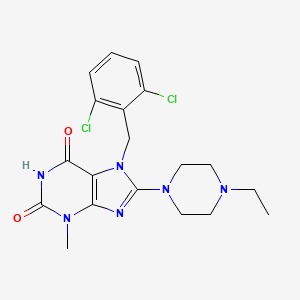
N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)isonicotinamide” is a compound that belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound involves N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms . Particularly, pyridine and pyrimidine or 4-methylphenyl and amide fragments are almost coplanar .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, there are related studies on the chemical reactions of similar compounds .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its empirical formula is C9H15N5 and it has a molecular weight of 193.25 .Applications De Recherche Scientifique
Antimicrobial Activity
Research has shown that derivatives of isonicotinamide, including compounds structurally related to N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)isonicotinamide, exhibit significant antimicrobial activities. For example, a study synthesized various triazole derivatives of isonicotinamide and evaluated their antibacterial and antifungal activities, demonstrating effectiveness against a range of microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans (Mishra et al., 2010).
Neurodegenerative Diseases
Compounds with a pyrimidine core, similar to this compound, have been investigated for their potential in treating neurodegenerative diseases. One study designed and synthesized a series of 2,4-disubstituted pyrimidines as dual inhibitors of cholinesterase and amyloid-β aggregation, key targets in Alzheimer's disease therapy. These compounds showed promising activity in inhibiting cholinesterase and preventing the aggregation of amyloid-β fibrils, suggesting a potential for treating Alzheimer's disease (Mohamed et al., 2011).
Anticancer Activity
The structural framework of this compound has also been explored for its anticancer properties. Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer activity, indicating potential as therapeutic agents against various cancer cell lines. These derivatives have shown to possess both anticancer and anti-lipoxygenase activities, highlighting their dual therapeutic potential (Rahmouni et al., 2016).
Antituberculosis Activity
Research into this compound-related compounds has also extended into the field of antituberculosis activity. The pyrrole derivative BM212, which shares a similar structural motif, demonstrated strong inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains, and showed bactericidal activity against intracellular bacilli. This suggests potential applications in developing new antituberculosis drugs (Deidda et al., 1998).
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-20-6-8-21(9-7-20)15-17-10-13(11-18-15)19-14(22)12-2-4-16-5-3-12/h2-5,10-11H,6-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAFVMVJSJASTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxyacetamide](/img/structure/B2920430.png)





![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2920439.png)
![Ethyl 2-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2920440.png)


